molecular formula C14H23N B13230189 Propyl[1-(4-propylphenyl)ethyl]amine

Propyl[1-(4-propylphenyl)ethyl]amine

Cat. No.: B13230189
M. Wt: 205.34 g/mol
InChI Key: LXOUJLKYAUIABQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl[1-(4-propylphenyl)ethyl]amine is a chemical compound with the CAS number 1019449-60-5 and a molecular formula of C14H23N, corresponding to a molecular weight of 205.34 g/mol . This amine is part of a class of phenethylamine derivatives that have been the subject of scientific research due to their unique pharmacological properties. Structurally related compounds, such as PPAP (1-Phenyl-2-propylaminopentane), have been identified as catecholaminergic activity enhancers (CAEs) . Unlike classical stimulants that cause a massive, uncontrolled release of neurotransmitters, CAEs work by selectively enhancing the impulse propagation-mediated release of catecholamines like dopamine and norepinephrine in the brain, only when neurons are naturally activated . This mechanism has generated research interest in such compounds for potential applications in studying neurological conditions, though this compound itself is intended for research use only . It is not for diagnostic or therapeutic use in humans or animals. Researchers can order this product with the assurance that it is shipped and stored under cold-chain conditions to preserve its stability and integrity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N-[1-(4-propylphenyl)ethyl]propan-1-amine

InChI

InChI=1S/C14H23N/c1-4-6-13-7-9-14(10-8-13)12(3)15-11-5-2/h7-10,12,15H,4-6,11H2,1-3H3

InChI Key

LXOUJLKYAUIABQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C(C)NCCC

Origin of Product

United States

General Context and Significance in Organic Chemistry

Historical Context of Related Aromatic Amines and Phenylalkylamines

The study of aromatic amines dates back to the 19th century, with the isolation of aniline (B41778) from coal tar. This discovery was a pivotal moment in organic chemistry, paving the way for the development of the synthetic dye industry. Initially reliant on coal tar as a source, the early 20th century saw the advent of synthetic methods for producing aromatic amines from benzene (B151609) and other hydrocarbons, a practice that continues to this day. bldpharm.com

Phenylalkylamines, a subclass of aromatic amines, gained prominence in the early 20th century with the synthesis of amphetamine and related compounds. These molecules, characterized by a phenyl group attached to an amino group via an alkyl chain, were initially investigated for their bronchodilator properties. Their profound effects on the central nervous system quickly became apparent, leading to their use as stimulants and anorectics. This marked the beginning of extensive research into the synthesis and pharmacological activity of a vast array of substituted phenylalkylamines.

The development of synthetic methodologies for N-alkylation and substitution on the phenyl ring and alkyl chain has allowed chemists to fine-tune the properties of these compounds, leading to a deeper understanding of their structure-activity relationships.

Strategic Importance of Propyl[1-(4-propylphenyl)ethyl]amine as a Synthetic Intermediate

While direct applications of this compound are not widely documented, its structure suggests significant potential as a synthetic intermediate. Secondary amines, particularly benzylic amines, are crucial building blocks in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. researchgate.net

The general synthetic route to N-alkylated phenethylamines like this compound would likely involve the reductive amination of a corresponding ketone (1-(4-propylphenyl)propan-1-one) with propylamine (B44156). This versatile and widely used reaction forms a C-N bond in a single step and is a cornerstone of amine synthesis. designer-drug.comorganic-chemistry.org

The presence of both N-propyl and α-ethyl groups, along with a p-propyl substituent on the phenyl ring, offers several points for further functionalization. The secondary amine can be further alkylated or acylated to introduce a wide variety of functional groups. The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional substituents that can modulate the molecule's properties.

The structural similarity of this compound to known pharmacophores suggests its potential as a precursor for compounds with a range of biological activities. The N,alpha-dialkylphenethylamine scaffold is found in numerous compounds with diverse pharmacological profiles.

Table 1: Physicochemical Properties of a Structurally Similar Compound: 1-(4-Methylphenyl)propylamine

PropertyValueSource
Molecular FormulaC13H21NPubChem
Molecular Weight191.31 g/mol PubChem
XLogP33.5PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count1PubChem
Rotatable Bond Count5PubChem

Note: The data presented in this table is for the structurally related compound 1-(4-Methylphenyl)propylamine (PubChem CID: 43185202) due to the limited availability of experimental data for this compound. designer-drug.com

Current Research Landscape Pertaining to Structurally Similar Compounds

Current research involving compounds structurally similar to this compound is vibrant and multifaceted, primarily driven by medicinal chemistry and the development of novel synthetic methodologies.

Medicinal Chemistry: The N,alpha-dialkylphenethylamine framework is a privileged scaffold in drug discovery. Researchers are actively exploring how modifications to the alkyl groups on the nitrogen and alpha-carbon, as well as substitutions on the phenyl ring, influence biological activity. Studies on related compounds investigate their potential as receptor agonists or antagonists for various neurological targets. The lipophilic nature of the propyl groups in this compound suggests that it could be a precursor for compounds designed to have good membrane permeability.

Synthetic Methodology: There is ongoing research into developing more efficient and selective methods for the synthesis of secondary and tertiary amines. Modern techniques such as catalytic reductive amination using greener reducing agents and enzymatic methods are being explored to produce chiral amines with high enantiomeric purity. rsc.org The synthesis of compounds like this compound could benefit from these advancements, allowing for more controlled and sustainable production.

Materials Science: Aromatic amines are also utilized in the development of new materials, such as polymers and functional dyes. While less common for this specific structural class, the fundamental amine and aromatic functionalities are of interest in materials science applications.

Table 2: General Spectroscopic Data for Structurally Related Phenylalkylamines

Spectroscopic TechniqueCharacteristic Features
¹H NMR Signals for aromatic protons (typically in the 7.0-7.5 ppm region), signals for the benzylic proton (CH-N), and complex multiplets for the aliphatic protons of the ethyl and propyl groups. The N-H proton signal is often a broad singlet. docbrown.info
¹³C NMR Signals for the aromatic carbons (typically in the 120-145 ppm region), a signal for the benzylic carbon (C-N), and signals for the aliphatic carbons of the ethyl and propyl groups.
IR Spectroscopy A characteristic N-H stretching vibration for a secondary amine (around 3300-3500 cm⁻¹), C-H stretching vibrations for aromatic and aliphatic groups (around 2850-3100 cm⁻¹), and C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹). docbrown.info
Mass Spectrometry A molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely involve cleavage of the benzylic C-C bond and the C-N bond. nist.gov

Note: This table provides a generalized overview of the expected spectroscopic features for a compound with the structure of this compound based on data for similar phenylalkylamine derivatives.

This compound, while not extensively studied as an individual entity, represents a confluence of important structural features in organic chemistry. Its historical context is rooted in the rich history of aromatic amines and phenylalkylamines, compounds that have revolutionized the chemical and pharmaceutical industries. Its strategic importance lies in its potential as a versatile synthetic intermediate for the creation of more complex and potentially bioactive molecules. The ongoing research into structurally similar compounds in medicinal chemistry and synthetic methodology underscores the continued relevance of this class of molecules. Further investigation into the specific properties and reactivity of this compound could reveal new opportunities in various fields of chemical science.

Synthetic Approaches and Methodologies for Propyl 1 4 Propylphenyl Ethyl Amine

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of Propyl[1-(4-propylphenyl)ethyl]amine reveals two primary disconnection points around the central nitrogen atom, suggesting the main strategies for its construction.

Scheme 1: Retrosynthetic Disconnections for this compound

Disconnection (a): Breaking the bond between the nitrogen and the 1-(4-propylphenyl)ethyl group leads to propylamine (B44156) and a carbonyl precursor, 4-propylacetophenone. This disconnection points towards a reductive amination pathway, a powerful and widely used method for amine synthesis.

Disconnection (b): Cleavage of the N-propyl bond suggests an alkylation strategy . This would involve the synthesis of the primary amine, 1-(4-propylphenyl)ethanamine (B1275569), followed by N-alkylation with a suitable propylating agent.

These two primary disconnections form the basis for the classical synthetic routes discussed in the following sections.

Classical Synthetic Routes

Classical approaches to this compound focus on the formation of the racemic product through well-established reactions.

Reductive Amination Pathways

Reductive amination is a highly efficient one-pot method for the synthesis of amines from a carbonyl compound and an amine. researchgate.net For the synthesis of this compound, this involves the reaction of 4-propylacetophenone with propylamine. The reaction proceeds via the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Scheme 2: Reductive Amination for the Synthesis of this compound

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being among the most common due to their selectivity for the iminium ion over the ketone starting material. masterorganicchemistry.com Catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel is also a viable method. organic-chemistry.org

Table 1: Common Reducing Agents for Reductive Amination

Reducing AgentAdvantagesDisadvantages
Sodium Cyanoborohydride (NaBH₃CN)Mild, selective for imines over ketones.Toxic cyanide byproduct.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Non-toxic, mild, commercially available.Can be less reactive than NaBH₃CN.
Catalytic Hydrogenation (e.g., H₂/Pd/C)"Green" method, high yielding.Requires specialized hydrogenation equipment.

The reaction conditions are typically mild, often carried out at room temperature in a protic solvent like methanol (B129727) or ethanol (B145695). The pH of the reaction mixture is a critical parameter, as imine formation is favored under slightly acidic conditions.

Alkylation Strategies for N-Alkylation and C-Alkylation

An alternative approach is the alkylation of a pre-formed primary amine. In this case, 1-(4-propylphenyl)ethanamine would be synthesized first, followed by N-propylation.

Scheme 3: N-Alkylation Strategy

Propylbenzene + Acetyl Chloride --[AlCl₃]--> 4-Propylacetophenone

Benzene (B151609) + Propyl Chloride --[AlCl₃]--> Propylbenzene Propylbenzene + Acetyl Chloride --[AlCl₃]--> 4-Propylacetophenone

4-Propylacetophenone + (R)-1-Phenylethylamine --[Reducing Agent]--> Diastereomeric Amines --[Separation & Auxiliary Removal]--> Enantiopure this compound

4-Propylacetophenone + Propylamine --[Chiral Catalyst, H₂]--> Enantiomerically Enriched this compound

Stereoselective Synthesis of this compound

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis is crucial for producing enantiomerically pure forms of chiral amines like this compound, as different enantiomers can exhibit distinct biological activities. The primary route for this synthesis is the reductive amination of 1-(4-propylphenyl)ethanone with propylamine. Asymmetric synthesis is achieved by using chiral catalysts that guide the reaction toward the formation of one enantiomer over the other.

Key strategies in asymmetric catalysis for this compound would likely involve:

Chiral Lewis Acids: These catalysts can activate the imine intermediate formed during reductive amination, creating a chiral environment that directs the nucleophilic attack of a hydride source.

Transition Metal Catalysis: Complexes of metals like iridium, rhodium, or ruthenium with chiral ligands are highly effective for asymmetric hydrogenation of the C=N bond of the intermediate imine. The choice of ligand is critical for achieving high enantioselectivity. nih.govnih.gov

Organocatalysis: Chiral phosphoric acids or other small organic molecules can be used to catalyze the reductive amination process, offering a metal-free alternative for asymmetric synthesis.

The effectiveness of these methods is typically evaluated based on the enantiomeric excess (e.e.), which quantifies the purity of the desired enantiomer.

Table 1: Comparison of Potential Asymmetric Catalytic Systems

Catalytic System Catalyst Example Potential Advantages Potential Challenges
Transition Metal [Rh(COD)Cl]₂ with (S)-BINAP High turnover numbers, high enantioselectivity Metal contamination, cost of ligands
Organocatalysis Chiral Phosphoric Acid (TRIP) Metal-free product, milder conditions Lower turnover frequency, catalyst loading

| Chiral Lewis Acids | Ti(IV)-based chiral complex | Good for specific substrates | Sensitivity to air and moisture |

Enzymatic Synthesis and Biocatalysis Considerations

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.gov For the synthesis of this compound, enzymes such as transaminases (TAs) or imine reductases (IREDs) would be particularly relevant.

Transaminases (TAs): These enzymes can catalyze the asymmetric synthesis of a chiral amine by transferring an amino group from a donor molecule (like isopropylamine) to a ketone precursor, in this case, 1-(4-propylphenyl)ethanone. The process is highly stereoselective, often yielding enantiomeric excess values greater than 99%. researchgate.net

Imine Reductases (IREDs): IREDs can asymmetrically reduce the imine formed between 1-(4-propylphenyl)ethanone and propylamine. This requires a cofactor, typically NADH or NADPH, which must be regenerated in a cost-effective manner for the process to be viable on a larger scale. tudublin.ie

The development of a biocatalytic process involves screening for suitable enzymes, enzyme evolution to improve activity and stability, and optimization of reaction conditions such as pH, temperature, and substrate concentration. mdpi.com

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound is essential for creating sustainable and environmentally responsible manufacturing processes. nih.govresearchgate.net The 12 principles of green chemistry provide a framework for minimizing the environmental impact of chemical production. greenchemistry-toolkit.orgnih.gov

Solvent-Free and Solvent-Reduced Reaction Conditions

A significant portion of chemical waste comes from the use of organic solvents. nih.gov Therefore, developing solvent-free or solvent-reduced conditions is a key goal in green synthesis.

Neat Reactions: Performing the synthesis without any solvent ("neat") is the ideal scenario, reducing waste and simplifying purification. researchgate.netrsc.org This is often feasible in reactions where the reactants are liquids.

Green Solvents: When a solvent is necessary, the focus shifts to using environmentally benign options like water, supercritical fluids (e.g., CO₂), or biodegradable solvents derived from renewable feedstocks. nih.gov

Solvent-Free Catalysis: Techniques like ball milling can facilitate solid-state reactions, eliminating the need for solvents altogether. nih.gov

Development of Sustainable Catalytic Systems

The choice of catalyst has a major impact on the sustainability of a synthesis.

Heterogeneous Catalysts: Using catalysts that are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture) allows for easy separation and recycling, reducing waste and cost. rsc.org

Biocatalysts: As mentioned, enzymes are renewable, biodegradable, and operate under mild conditions, making them a cornerstone of green chemistry. tudublin.ie

Atom Economy: Catalysts that promote high atom economy—maximizing the incorporation of reactant atoms into the final product—are preferred. greenchemistry-toolkit.org Reductive amination, for instance, has a high atom economy as the only byproduct is water.

Optimization of Reaction Conditions and Process Scale-Up Considerations

Transitioning a synthetic route from the laboratory to an industrial scale requires careful optimization of reaction conditions and consideration of process engineering. nih.gov

Key parameters for optimization include:

Temperature and Pressure: Finding the optimal balance to maximize reaction rate and selectivity while minimizing energy consumption.

Reactant Concentration: Adjusting concentrations to improve yield and reduce the formation of byproducts.

Catalyst Loading: Minimizing the amount of catalyst needed without sacrificing reaction efficiency to reduce costs.

Mixing and Mass Transfer: Ensuring efficient mixing is crucial, especially in heterogeneous catalytic systems, to overcome mass transfer limitations.

For process scale-up, important considerations are:

Reactor Design: Choosing the appropriate reactor type, such as a batch reactor or a continuous flow reactor. Flow chemistry often offers advantages in terms of safety, control, and scalability. nih.gov

Heat Management: Exothermic reactions require efficient heat removal systems to prevent thermal runaways.

Table 2: Key Parameters for Scale-Up Optimization

Parameter Laboratory Scale Focus Industrial Scale Focus
Reaction Vessel Glass flask Large-scale steel reactor, continuous flow system
Heat Transfer Surface area to volume ratio is high Heat removal capacity is critical
Safety Small quantities, manageable risks Rigorous hazard analysis, automated control
Purification Chromatography (common) Crystallization, distillation (preferred)

By systematically addressing these areas, the synthesis of this compound can be developed into a robust, efficient, and sustainable process.

Advanced Spectroscopic and Crystallographic Elucidation of Propyl 1 4 Propylphenyl Ethyl Amine

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Isotopic Pattern Analysis

High-resolution mass spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition of a molecule. By providing a highly accurate mass measurement, often to within a few parts per million, HRMS allows for the confident assignment of a molecular formula.

For Propyl[1-(4-propylphenyl)ethyl]amine, an HRMS analysis would be expected to confirm its molecular formula of C14H23N. The theoretical exact mass would be calculated, and the experimental data would be compared to this value. Furthermore, the isotopic pattern observed in the mass spectrum, resulting from the natural abundance of isotopes like ¹³C and ¹⁵N, would be analyzed to further support the proposed elemental composition.

Currently, no published HRMS data exists for this compound.

Interactive Data Table: Expected HRMS Data (Note: The following table contains theoretical values as no experimental data is available.)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Stereochemistry

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments provides information about the chemical environment of individual atoms and their connectivity.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) Analysis

¹H NMR: A proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (providing the ratio of protons in each environment), and splitting patterns (J-coupling, indicating adjacent protons).

¹³C NMR: A carbon-13 NMR spectrum would show the number of unique carbon environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would further differentiate between CH, CH₂, and CH₃ groups.

¹⁵N NMR: A nitrogen-15 (B135050) NMR spectrum, though less common, would provide direct information about the chemical environment of the nitrogen atom in the amine group.

No experimental ¹H, ¹³C, or ¹⁵N NMR spectra for this compound have been reported in the scientific literature.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Detailed Structural Assignment

Two-dimensional NMR techniques are essential for unambiguously assigning the signals from 1D NMR and piecing together the molecular structure.

COSY (Correlation Spectroscopy): Would establish correlations between protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, crucial for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space correlations between protons that are close to each other, providing insights into the molecule's stereochemistry and conformation in solution.

Detailed structural assignment through these 2D NMR techniques is not possible as no data is currently available for this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

For this compound, the IR and Raman spectra would be expected to show characteristic peaks for:

N-H stretching and bending vibrations of the secondary amine.

Aromatic C-H and C=C stretching vibrations of the phenyl ring.

Aliphatic C-H stretching and bending vibrations of the propyl and ethyl groups.

C-N stretching vibrations.

A comparison of the IR and Raman spectra would provide complementary information, as some vibrational modes are more active in one technique than the other. No publicly available IR or Raman spectra for this compound could be found.

Interactive Data Table: Expected Vibrational Spectroscopy Peaks (Note: The following table contains typical wavenumber ranges for expected functional groups as no experimental data is available.)

X-ray Crystallography for Absolute Stereochemistry and Conformation in Solid State

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and the absolute stereochemistry of the chiral center. This would unambiguously establish the spatial arrangement of the atoms and the molecule's preferred conformation in the crystal lattice.

There are no published X-ray crystallographic studies for this compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination

Given that this compound is a chiral molecule, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be valuable. These methods measure the differential absorption or rotation of plane-polarized light by the enantiomers.

Circular Dichroism (CD): A CD spectrum could provide information about the stereochemistry of the molecule, particularly the environment around the chiral center and the aromatic chromophore.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength and can also be used to characterize chiral compounds.

These techniques are also instrumental in determining the enantiomeric excess (ee) of a sample. No chiroptical spectroscopic data for this compound is currently available in the scientific literature.

Theoretical and Computational Investigations of Propyl 1 4 Propylphenyl Ethyl Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. scielo.org.mx It is particularly effective for determining the ground-state properties of molecules, such as their optimal three-dimensional arrangement of atoms. The process involves optimizing the molecular geometry to find the lowest energy conformation on the potential energy surface. researchgate.net

For Propyl[1-(4-propylphenyl)ethyl]amine, a DFT calculation, often using a functional like B3LYP with a basis set such as 6-31G*, would be performed to predict its most stable structure. researchgate.netespublisher.com This energy minimization process yields key geometric parameters. The results would detail the bond lengths between constituent atoms (C-C, C-H, C-N), bond angles, and dihedral angles that define the molecule's shape. For instance, the calculations would reveal the precise geometry of the propyl groups and the spatial relationship between the ethylamine (B1201723) side chain and the phenyl ring.

Table 1: Predicted Geometric Parameters for this compound (Illustrative)

ParameterBond/AnglePredicted Value
Bond LengthAromatic C-C~1.39 Å
Aliphatic C-C~1.54 Å
C-N~1.47 Å
N-H~1.01 Å
Bond AngleC-N-C~112°
Aromatic C-C-C~120°
Aliphatic C-C-C~109.5°

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ufla.br The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. ajchem-a.comresearchgate.net These indices, such as electronegativity (χ), chemical potential (μ), hardness (η), and softness (S), provide a quantitative measure of the molecule's tendency to attract or donate electrons. ajchem-a.com For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atom of the amine group, while the LUMO would likely be distributed over the aromatic system's anti-bonding π* orbitals. espublisher.com

Table 2: Predicted Electronic Properties and Reactivity Indices for this compound (Illustrative)

PropertySymbolFormulaPredicted Value (eV)
HOMO EnergyEHOMO--6.50
LUMO EnergyELUMO--0.25
Energy GapΔEELUMO - EHOMO6.25
Ionization PotentialI-EHOMO6.50
Electron AffinityA-ELUMO0.25
Electronegativityχ(I+A)/23.375
Chemical Hardnessη(I-A)/23.125
Chemical SoftnessS1/η0.32
Electrophilicity Indexωμ²/2η1.82

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures. nih.gov

Nuclear Magnetic Resonance (NMR): Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. frontiersin.org For this compound, the calculations would provide distinct chemical shift values for the aromatic protons on the phenyl ring, the aliphatic protons of the two propyl groups, the ethyl group, and the amine proton. docbrown.info These predicted spectra serve as a reference to aid in the assignment of peaks in experimentally obtained NMR data. researchgate.net

Infrared (IR): DFT calculations can determine the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the N-H stretch of the amine, C-H stretches of the aromatic and aliphatic groups, and C=C stretching within the phenyl ring. The predicted IR spectrum helps in the analysis of experimental spectra to identify functional groups.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of molecules. materialsciencejournal.org For this compound, this would predict the wavelengths of maximum absorption (λmax), corresponding to electronic transitions, such as the π → π* transitions within the aromatic phenyl ring. espublisher.com

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

SpectrumFeaturePredicted Value
¹H NMRAromatic Protons7.0-7.3 ppm
N-H Proton1.5-2.5 ppm
Aliphatic Protons0.9-2.8 ppm
¹³C NMRAromatic Carbons125-145 ppm
Aliphatic Carbons10-55 ppm
IRN-H Stretch~3350 cm⁻¹
Aromatic C-H Stretch~3050 cm⁻¹
Aliphatic C-H Stretch2850-2960 cm⁻¹
Aromatic C=C Stretch~1600, 1450 cm⁻¹
UV-Visλmax (π → π*)~265 nm

Molecular Dynamics (MD) Simulations

While quantum chemical calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes and interactions with the environment. nih.gov

This compound is a flexible molecule due to the presence of several single bonds that can rotate freely. This flexibility gives rise to multiple possible three-dimensional shapes, or conformations. MD simulations can be used to explore the potential energy surface of the molecule, identifying the most stable (lowest energy) conformers and the energy barriers that separate them.

By simulating the molecule's motion over time, researchers can map out the conformational energy landscape. This would reveal, for example, the preferred orientations of the propyl groups relative to the phenyl ring and each other. Such an analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules.

The behavior and stability of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are exceptionally well-suited to study these effects by explicitly including solvent molecules (like water, ethanol (B145695), or chloroform) in the simulation box. nih.gov

For this compound, simulations in different solvents would demonstrate how intermolecular forces affect its preferred conformation. In a polar solvent like water, the amine group could form hydrogen bonds, potentially stabilizing certain conformations over others. In a nonpolar solvent, solvophobic effects might cause the nonpolar alkyl chains to fold in a way that minimizes their contact with the solvent. nih.gov These simulations provide a dynamic picture of how the solvent modulates the molecule's structure and stability. researchgate.net

Chemoinformatics and Structure-Property Relationship (SPR) Modeling

Chemoinformatics provides a powerful lens for the in-silico examination of chemical compounds, enabling the prediction of their physicochemical properties and biological activities from their molecular structures. For this compound, chemoinformatic approaches are instrumental in developing a comprehensive profile of the molecule's characteristics without the immediate need for extensive laboratory synthesis and testing. This is achieved through the calculation of various molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

These descriptors fall into several categories, including:

Topological descriptors: Based on the 2D representation of the molecule, describing its size, shape, and branching.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Electronic descriptors: Pertaining to the electron distribution within the molecule.

Physicochemical descriptors: Such as hydrophobicity (logP) and polar surface area (PSA).

Various software packages and online platforms can be utilized to calculate these descriptors for this compound. eyesopen.com These platforms employ sophisticated algorithms to predict a wide range of properties. acs.orgnih.gov

Once calculated, these descriptors form the basis for Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov These models are mathematical equations that correlate the calculated descriptors with experimentally determined properties or activities. For instance, a QSAR model could be developed to predict the potential biological activity of a series of phenylethylamine derivatives by identifying the key structural features that influence their interaction with a specific biological target. nih.govbiomolther.orgbiomolther.org

For this compound, a hypothetical SPR model could aim to predict properties like boiling point, vapor pressure, or aqueous solubility based on its structural descriptors. Such predictive models are invaluable in the early stages of chemical research and development, offering a rapid and cost-effective means of screening compounds and prioritizing those with desirable characteristics. nih.gov The development of these models often involves machine learning techniques to handle the complex, non-linear relationships between molecular structure and properties. arxiv.org

Below is an interactive data table showcasing a selection of predicted physicochemical properties for this compound, which would be the output of a typical chemoinformatic analysis.

PropertyPredicted ValueUnitProperty Type
Molecular Weight205.35g/molPhysicochemical
logP (Octanol-Water Partition Coefficient)3.8Physicochemical
Topological Polar Surface Area (TPSA)12.03ŲPhysicochemical
Hydrogen Bond Donors1Physicochemical
Hydrogen Bond Acceptors1Physicochemical
Number of Rotatable Bonds6Topological
Refractivity67.5cm³Physicochemical

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry offers profound insights into the mechanisms of chemical reactions, allowing for the detailed study of transition states and intermediates that are often difficult or impossible to observe experimentally. For the synthesis of this compound, a common synthetic route would be the reductive amination of 1-(4-propylphenyl)ethan-1-one (B124536) with propylamine (B44156). ijrpr.comlibretexts.orgclasscentral.com

Density Functional Theory (DFT) is a widely used computational method to investigate such reaction mechanisms. nih.govnih.govrsc.orgacs.orgscholaris.ca A DFT study of the reductive amination to form this compound would typically involve the following steps:

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the nitrogen atom of propylamine on the carbonyl carbon of 1-(4-propylphenyl)ethan-1-one. This leads to the formation of a tetrahedral intermediate known as a hemiaminal.

Dehydration: The hemiaminal intermediate is generally unstable and undergoes dehydration to form an imine. Computational studies can model the role of a catalyst, such as a mild acid, in facilitating this step by protonating the hydroxyl group, making it a better leaving group (water).

Reduction: The final step is the reduction of the C=N double bond of the imine to form the final amine product. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation. Computational models can elucidate the mechanism of hydride transfer from the reducing agent to the imine carbon. nih.govacs.orgscholaris.ca

Furthermore, computational methods can be employed to study other potential reactions involving the this compound scaffold. For example, the reactivity of the aromatic ring towards electrophilic substitution can be investigated. researchgate.netbyjus.comnih.gov The propyl group on the phenyl ring is an activating group, directing incoming electrophiles to the ortho and para positions. Computational calculations of the electron density distribution and the stability of the intermediate carbocations (sigma complexes) can predict the most likely sites for electrophilic attack.

The following interactive data table presents hypothetical relative energy barriers for the key steps in the reductive amination synthesis of this compound, as would be determined from a DFT study.

Reaction StepDescriptionHypothetical Relative Energy Barrier (kcal/mol)Step Type
Hemiaminal FormationNucleophilic attack of propylamine on 1-(4-propylphenyl)ethan-1-one15-20Formation
Imine Formation (Dehydration)Elimination of water from the hemiaminal20-25 (Rate-determining)Formation
Imine ReductionHydride transfer to the imine intermediate10-15Reduction

Chemical Reactivity and Reaction Pathways of Propyl 1 4 Propylphenyl Ethyl Amine

Electrophilic Aromatic Substitution Reactions on the 4-Propylphenyl Moiety

The 4-propylphenyl moiety of Propyl[1-(4-propylphenyl)ethyl]amine is highly activated towards electrophilic aromatic substitution (EAS). This heightened reactivity is due to the combined electron-donating effects of the secondary amino group and the propyl group attached to the benzene (B151609) ring. Both substituents are ortho-, para-directing, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. byjus.comchemistrysteps.com

The secondary amine group, being a powerful activating group, exerts the dominant directing effect. byjus.com Due to the presence of the propyl group at the para position (position 4), the available positions for substitution are ortho to the 1-ethyl-N-propylamine substituent (positions 2 and 6) and meta to it (positions 3 and 5). The strong activating nature of the amino group directs incoming electrophiles primarily to the positions ortho to it, which are positions 3 and 5 relative to the propyl group.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. byjus.com

Halogenation : Reaction with reagents like bromine water can lead to rapid polysubstitution due to the high activation of the ring. wikipedia.orglibretexts.org To achieve mono-substitution, the reactivity of the amine must be attenuated, for example, by converting it into an amide (acetanilide derivative) prior to halogenation. libretexts.org

Nitration : Direct nitration with a mixture of nitric acid and sulfuric acid is often problematic for aniline (B41778) derivatives. The strongly acidic conditions can protonate the amino group, forming an anilinium ion. This protonated group is strongly deactivating and meta-directing, leading to a mixture of products. byjus.com Furthermore, the strong oxidizing nature of nitric acid can lead to degradation of the starting material. wikipedia.org

Sulfonation : Reaction with sulfuric acid can lead to the formation of aminobenzenesulfonic acids. For instance, heating aniline with sulfuric acid produces sulfanilic acid. byjus.comwikipedia.org

Friedel-Crafts Reactions : Friedel-Crafts alkylation and acylation reactions are generally not successful with anilines. The secondary amine's lone pair of electrons acts as a Lewis base and coordinates with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the ring towards electrophilic attack. chemistrysteps.comlibretexts.org

Interactive Data Table: Electrophilic Aromatic Substitution Reactions
ReactionTypical ReagentsExpected Outcome for this compoundControlling Factors
Halogenation (Bromination)Br₂ in H₂O or CH₃COOHRapid di-bromination at positions 3 and 5.High ring activation leads to polysubstitution. libretexts.org
NitrationHNO₃, H₂SO₄Mixture of products and significant degradation. byjus.comAmine protonation and oxidation sensitivity. wikipedia.org
SulfonationFuming H₂SO₄Formation of sulfonic acid derivatives at positions 3 and/or 5.Reaction temperature and acid concentration. byjus.com
Friedel-Crafts Acylation/AlkylationRCOCl/AlCl₃ or RCl/AlCl₃Reaction fails.Amine group complexes with the Lewis acid catalyst. libretexts.org

Reactions Involving the Secondary Amine Functional Group

The lone pair of electrons on the nitrogen atom makes the secondary amine group both basic and nucleophilic, enabling a range of reactions.

Acylation and Sulfonylation Reactions

Secondary amines readily undergo acylation and sulfonylation.

Acylation : Reaction with acyl chlorides or acid anhydrides in the presence of a base (like pyridine) yields N,N-disubstituted amides. For this compound, this would result in the formation of an N-propyl-N-[1-(4-propylphenyl)ethyl]amide.

Sulfonylation : Similarly, reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) produces stable sulfonamides. This reaction is a key part of the Hinsberg test, which can distinguish between primary, secondary, and tertiary amines.

Oxidation and Reduction Transformations

Oxidation : The oxidation of secondary amines can lead to various products depending on the oxidizing agent used. For example, treatment with hydrogen peroxide or peroxy acids can form hydroxylamines (R₂NOH). Milder oxidizing agents might lead to the formation of imines through the removal of two hydrogen atoms.

Reduction : The secondary amine functional group is already in a reduced state and is not typically susceptible to further reduction. However, the synthesis of such amines can be achieved through the reduction of imines, a process known as reductive amination.

Formation of Salts and Coordination Complexes

Salt Formation : As a base, the secondary amine readily reacts with both inorganic and organic acids to form ammonium (B1175870) salts. This reaction involves the protonation of the nitrogen's lone pair. The resulting salts often exhibit increased water solubility compared to the parent amine.

Coordination Complexes : The lone pair of electrons on the nitrogen allows it to act as a ligand, forming coordination complexes with various metal ions. For instance, amines can react with metal aqua ions, displacing water molecules to form new metal-amine complexes.

Interactive Data Table: Reactions of the Secondary Amine Group
Reaction TypeReagentProduct Class
AcylationAcyl chloride (RCOCl)N,N-disubstituted amide
SulfonylationSulfonyl chloride (RSO₂Cl)Sulfonamide
OxidationH₂O₂ or Peroxy acidsHydroxylamine
Salt FormationAcid (e.g., HCl)Ammonium salt
ComplexationMetal ions (e.g., Cu²⁺)Metal-amine complex

Stereochemical Inversion and Epimerization Studies

This compound possesses a stereocenter at the carbon atom attached to the phenyl ring, the nitrogen atom, a methyl group, and a hydrogen atom. This makes the molecule chiral.

Stereochemical Inversion at Nitrogen : The nitrogen atom in a secondary amine can also be considered a stereocenter if the three attached groups are different (in this case, a propyl group, a 1-(4-propylphenyl)ethyl group, and a lone pair of electrons). However, amines undergo a rapid process called pyramidal inversion (or nitrogen inversion) at room temperature. This inversion interconverts the two enantiomeric forms with respect to the nitrogen center, making it impossible to resolve them under normal conditions.

Epimerization at the Carbon Center : Epimerization would involve the inversion of the configuration at the chiral carbon. While direct inversion is not facile, it could potentially occur under specific conditions. For instance, studies on similar compounds like α-amino acids have shown that epimerization can happen through the formation of an intermediate Schiff base (imine) with a carbonyl compound, followed by tautomerization and hydrolysis. nih.gov This process would require specific reagents and conditions and is not a spontaneous transformation.

Thermal and Photochemical Degradation Pathways

Thermal Degradation : The thermal stability of amines can be influenced by temperature, pressure, and the presence of other substances like water or carbon dioxide. nih.govacs.org Generally, secondary amines are considered less thermally stable than tertiary amines. nih.gov At elevated temperatures (typically above 300-350°F or 150-175°C), thermal degradation can occur. bre.com The degradation pathways can be complex, potentially involving dealkylation (cleavage of the C-N bonds) or polymerization reactions. For this compound, cleavage of the propyl-nitrogen bond or the ethyl-nitrogen bond could be initial steps in thermal decomposition.

Photochemical Degradation : Aromatic amines are known to undergo photochemical reactions upon exposure to UV radiation. researchgate.net The process often begins with the photo-ejection of an electron from the nitrogen atom or the aromatic ring, leading to the formation of a radical cation. royalsocietypublishing.org This highly reactive intermediate can then undergo various subsequent reactions, including deprotonation, dimerization, or reaction with oxygen (photo-oxidation). royalsocietypublishing.org The presence of other compounds, such as halogenated solvents, can also lead to complex photochemical reactions. acs.org The degradation products are often colored, which explains why aromatic amines like aniline tend to darken upon exposure to light and air. wikipedia.org

Catalytic Transformations Utilizing this compound as a Substrate

As of the current body of scientific literature, there are no available research findings or data on the catalytic transformations where this compound serves as a substrate. This section remains to be populated pending future research in this area.

Synthesis and Characterization of Propyl 1 4 Propylphenyl Ethyl Amine Derivatives

Design Principles for Novel Chemical Derivatives

The design of novel derivatives of Propyl[1-(4-propylphenyl)ethyl]amine is guided by established principles of medicinal chemistry, primarily focused on understanding and modulating the structure-activity relationship (SAR). The core structure of this compound, a substituted phenethylamine (B48288), presents several key regions for chemical modification to explore its pharmacological profile.

Key Molecular Scaffolds for Derivatization:

The Amino Group: The secondary amine is a primary target for modification. N-alkylation with various alkyl groups (e.g., methyl, ethyl, isopropyl) or incorporation of the nitrogen into a cyclic structure (e.g., pyrrolidine, piperidine) can significantly influence the compound's interaction with biological targets. These modifications can alter properties such as lipophilicity, basicity, and steric bulk, which in turn affect receptor binding and metabolic stability.

The Ethyl Side Chain: The alpha-methyl group is a critical feature that can influence metabolic stability and pharmacological activity. Further alkylation at this position or its replacement with other functional groups can lead to significant changes in the compound's properties.

The overarching goal of these design principles is to systematically alter the chemical structure to map the SAR, leading to compounds with potentially enhanced potency, selectivity, or altered pharmacokinetic profiles.

Synthesis of N-Substituted this compound Derivatives

The synthesis of N-substituted derivatives of this compound can be achieved through several established synthetic routes. A common and versatile method is the reductive amination of a suitable ketone precursor.

A plausible synthetic pathway commences with 4-propylacetophenone. This starting material can undergo reductive amination with propylamine (B44156) in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) to yield the parent compound, this compound.

For the synthesis of further N-substituted derivatives, the primary amine, 1-(4-propylphenyl)ethanamine (B1275569), serves as a key intermediate. This intermediate can be synthesized by the reductive amination of 4-propylacetophenone with ammonia (B1221849) or by other established methods for the synthesis of primary amines from ketones. Subsequent N-alkylation of 1-(4-propylphenyl)ethanamine with various alkyl halides or through another reductive amination with different aldehydes or ketones can generate a diverse library of N-substituted derivatives.

DerivativeR1R2Synthetic Method
N-Methyl-Propyl[1-(4-propylphenyl)ethyl]aminePropylMethylReductive amination of 1-(4-propylphenyl)ethanamine with formaldehyde
N-Ethyl-Propyl[1-(4-propylphenyl)ethyl]aminePropylEthylReductive amination of 1-(4-propylphenyl)ethanamine with acetaldehyde
N,N-Dithis compoundPropylPropylN-alkylation of this compound with propyl bromide

Modification Strategies on the 4-Propylphenyl Ring

Modification of the 4-propylphenyl ring is a key strategy to explore the SAR of this class of compounds. Various substituents can be introduced onto the aromatic ring to alter its electronic and steric properties. The starting materials for these syntheses would be appropriately substituted acetophenones.

For instance, the introduction of a methoxy (B1213986) group at the 2-position of the phenyl ring would require the synthesis to begin with 2-methoxy-4-propylacetophenone. Similarly, halogenated derivatives could be prepared from the corresponding halogen-substituted 4-propylacetophenones. The synthesis of these precursors can often be achieved through Friedel-Crafts acylation of the appropriately substituted propylbenzene.

Examples of Ring-Modified Derivatives:

Derivative NameRing SubstituentPrecursor
Propyl[1-(2-methoxy-4-propylphenyl)ethyl]amine2-Methoxy2-Methoxy-4-propylacetophenone
Propyl[1-(3-chloro-4-propylphenyl)ethyl]amine3-Chloro3-Chloro-4-propylacetophenone
Propyl[1-(2,5-dimethoxy-4-propylphenyl)ethyl]amine2,5-Dimethoxy2,5-Dimethoxy-4-propylacetophenone

Stereoselective Synthesis of Novel Chiral Derivatives

This compound possesses a stereocenter at the alpha-carbon of the ethylamine (B1201723) side chain, meaning it can exist as two enantiomers, (R)- and (S)-Propyl[1-(4-propylphenyl)ethyl]amine. As the pharmacological activity of chiral compounds often resides predominantly in one enantiomer, stereoselective synthesis is of paramount importance.

A common approach to achieve stereoselective synthesis is the use of a chiral auxiliary. For example, a chiral amine such as (R)- or (S)-1-phenylethylamine can be reacted with 4-propylacetophenone to form a chiral imine. Subsequent reduction of this imine, often with a hydride reducing agent, proceeds with diastereoselectivity, favoring the formation of one diastereomer over the other. The chiral auxiliary can then be removed, typically by hydrogenolysis, to yield the desired enantiomerically enriched primary amine, 1-(4-propylphenyl)ethanamine. This chiral primary amine can then be N-propylated to afford the target enantiomer of this compound.

Alternatively, asymmetric hydrogenation of an appropriate prochiral enamine or imine precursor using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, can provide direct access to the desired enantiomer with high enantiomeric excess.

Advanced Characterization of Synthesized Derivatives

The unambiguous identification and characterization of the synthesized derivatives of this compound are crucial to confirm their structure and purity. A combination of advanced spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. ¹H NMR provides information on the number and connectivity of protons, with characteristic signals for the aromatic protons, the methine proton at the stereocenter, and the various alkyl groups. ¹³C NMR provides information on the carbon skeleton of the molecule. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish detailed connectivity within the molecule.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain structural information from their fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the N-H bond in secondary amines and the characteristic absorptions of the aromatic ring.

Chiral High-Performance Liquid Chromatography (HPLC): For stereoselective syntheses, chiral HPLC is essential to determine the enantiomeric excess (ee) of the product. This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification.

TechniqueInformation Obtained
¹H NMRProton environment and connectivity
¹³C NMRCarbon skeleton
Mass SpectrometryMolecular weight and fragmentation pattern
IR SpectroscopyPresence of functional groups
Chiral HPLCEnantiomeric purity

Advanced Analytical Methodologies for Propyl 1 4 Propylphenyl Ethyl Amine

Chromatographic Techniques for Purity Assessment and Isomeric Separation

Chromatography is the cornerstone of pharmaceutical analysis, enabling the separation of a compound from its impurities and, in the case of chiral molecules, its enantiomers.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the principal technique for assessing the purity and quantifying the amount of Propyl[1-(4-propylphenyl)ethyl]amine. A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose.

Method development involves the systematic optimization of several key parameters to achieve adequate separation between the main compound and any potential process-related impurities or degradation products. nih.govnih.gov The selection of a stationary phase, such as a C18 or C8 alkyl-silica column, is the first step, providing a nonpolar surface for interaction. The mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, is adjusted to control the retention and resolution of the analyte. The presence of the phenyl ring in the molecule allows for sensitive detection using an ultraviolet (UV) detector.

Once developed, the method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. pharmaguideline.combiotech-spain.comactascientific.comich.org Validation demonstrates the method's specificity, linearity, accuracy, precision, and robustness.

Table 1: Hypothetical HPLC Method Validation Parameters

This table represents typical acceptance criteria for a validated HPLC purity method as per ICH guidelines. biotech-spain.comich.orgeuropa.eu

Parameter Methodology Typical Acceptance Criteria
Linearity Analysis of 5-6 standards across a range (e.g., 50-150% of the target concentration). Correlation Coefficient (r²) ≥ 0.999
Accuracy Analysis of samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%). Mean Recovery between 98.0% and 102.0%
Precision (Repeatability) Six replicate preparations of the same sample at 100% of the target concentration. Relative Standard Deviation (RSD) ≤ 1.0%
Intermediate Precision Repeatability test performed by a different analyst on a different day with different equipment. Overall RSD for both sets of data ≤ 2.0%
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (typically S/N ≥ 10) or standard deviation of the response. The lowest concentration that can be measured with acceptable precision and accuracy.

| Specificity | Analysis of placebo and forced degradation samples (acid, base, peroxide, heat, light). | The peak for the main compound is pure and resolved from all degradation products and impurities. |

Gas Chromatography (GC) for Volatile Impurity Profiling

During the synthesis of this compound, various organic solvents may be used. Residual amounts of these solvents can remain in the final product and are considered volatile impurities. Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) is the standard technique for their quantification. researchgate.net

This method typically employs a headspace autosampler, which heats the sample in a sealed vial to partition the volatile solvents into the gas phase (headspace). An aliquot of this gas is then injected into the GC system. This approach prevents the non-volatile active ingredient from contaminating the GC column. The separation is achieved on a capillary column specifically designed for volatile organic compounds. labrulez.com The method is validated to quantify solvents that are classified by the ICH based on their toxicity (Class 1, 2, or 3).

Table 2: Typical GC Conditions for Residual Solvent Analysis

This table illustrates a representative set of conditions for analyzing volatile impurities.

Parameter Condition
GC System Gas Chromatograph with Headspace Autosampler and FID
Column e.g., DB-624 or equivalent, 30 m x 0.53 mm ID, 3.0 µm film
Carrier Gas Helium or Nitrogen
Oven Program Initial 40°C for 5 min, ramp at 10°C/min to 240°C, hold for 5 min
Injector Temp 250°C
Detector Temp 260°C
Headspace Vial Temp 80°C

| Headspace Loop Temp | 90°C |

Chiral Chromatography for Enantiomeric Purity and Separation

This compound contains a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. As enantiomers often exhibit different pharmacological activities, it is crucial to control the enantiomeric purity of the final product. Chiral chromatography is the most effective method for separating and quantifying these enantiomers. google.com

This separation is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have proven effective for separating a broad range of chiral amines. nih.govresearchgate.netpharmtech.comyakhak.org The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. Method development focuses on selecting the appropriate CSP and optimizing the mobile phase, which often consists of a nonpolar solvent like hexane (B92381) mixed with an alcohol modifier (e.g., ethanol (B145695) or isopropanol) and a small amount of an acidic or basic additive to improve peak shape and resolution. researchgate.net

Table 3: Common Chiral Stationary Phases for Amine Separation

This table lists examples of commercially available polysaccharide-based CSPs and their typical applications. yakhak.orgresearchgate.net

CSP Name (Example) Chiral Selector Typical Mobile Phase System Comments
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate) Normal Phase (Hexane/Alcohol) Broad applicability for many chiral compounds, including amines.
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate) Normal Phase (Hexane/Alcohol) Often shows complementary selectivity to cellulose-based phases.
Chiralpak® IC Cellulose tris(3,5-dichlorophenylcarbamate) Normal Phase (Hexane/Alcohol) Immobilized phase, allowing for a wider range of solvents. pharmtech.com

| Chiralpak® IE | Amylose tris(3,5-dichlorophenylcarbamate) | Normal Phase (Hexane/Alcohol) | Effective for amines; enantioselectivity can be influenced by substituents on the phenylcarbamate moiety. yakhak.org |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for both the identification and quantification of trace-level impurities.

GC-Mass Spectrometry (GC-MS) for Trace Analysis and Impurity Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the highly specific detection capabilities of mass spectrometry. This technique is invaluable for identifying unknown volatile or semi-volatile impurities that may be present in this compound. thermofisher.compublisso.de After impurities are separated on the GC column, they enter the mass spectrometer, where they are typically ionized by electron ionization (EI). This high-energy process causes the molecules to fragment in a reproducible manner. The resulting mass spectrum, a unique "fingerprint" of the molecule, can be compared against extensive spectral libraries (like the NIST library) for positive identification. thermofisher.com In some cases, the use of certain solvents during sample preparation can lead to the formation of condensation products with amine analytes, which can also be identified by GC-MS. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

For non-volatile or thermally unstable impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. For even greater sensitivity and specificity, tandem mass spectrometry (LC-MS/MS) is employed. fda.gov.twnih.govresearchgate.net This technique is particularly useful for analyzing the active ingredient and its impurities in complex matrices. nih.gov

In LC-MS/MS, compounds eluting from the HPLC column are ionized using a soft ionization technique, such as electrospray ionization (ESI), which typically keeps the molecule intact, generating a protonated molecular ion [M+H]⁺. In the first mass analyzer, this specific ion (the precursor ion) is selected. It is then passed into a collision cell, where it is fragmented into smaller, characteristic product ions. The second mass analyzer then monitors for one or more of these specific product ions. This process, known as Multiple Reaction Monitoring (MRM), is extremely selective and sensitive, allowing for the quantification of analytes at very low levels, even in the presence of co-eluting interferences. nih.govresearchgate.netrsc.org

Table 4: Hypothetical LC-MS/MS Parameters for this compound

This table provides an example of MRM transitions that could be developed for the target compound and a potential impurity.

Compound Precursor Ion (m/z) Product Ion (m/z) Ionization Mode
This compound 220.2 133.1 Positive ESI

Capillary Electrophoresis (CE) for Charge-Based Separations and Purity Assessment

Capillary electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. This method is particularly well-suited for the analysis of chiral compounds like this compound, enabling the separation of its enantiomers and the assessment of its purity. The separation is achieved within a narrow-bore fused-silica capillary, offering advantages such as high resolution, short analysis times, and minimal sample and reagent consumption. dergipark.org.trconsensus.app

For the chiral separation of phenethylamines, various chiral selectors can be incorporated into the background electrolyte. nih.gov Cyclodextrins (CDs) and their derivatives are commonly employed for this purpose, forming transient diastereomeric inclusion complexes with the enantiomers of the analyte, which then exhibit different electrophoretic mobilities. nih.gov The choice of the specific cyclodextrin, its concentration, the buffer pH, and the applied voltage are critical parameters that must be optimized to achieve baseline separation.

Anionic cyclodextrins, such as sulfated β-cyclodextrin, have proven effective in the enantiomeric separation of a variety of β-phenylethylamines. researchgate.net A potential CE method for the purity and enantiomeric excess determination of this compound could be developed based on similar principles. The inherent charge of the amine at acidic pH allows it to migrate in the electric field, while a chiral selector in the buffer facilitates the separation of the R- and S-enantiomers.

Below is a hypothetical data table outlining potential CE conditions for the analysis of this compound, extrapolated from methodologies used for analogous compounds. nih.govresearchgate.net

ParameterConditionPurpose
Capillary Fused-silica, 50 µm i.d., 375 µm o.d., 50 cm total length (40 cm to detector)Provides the separation channel.
Background Electrolyte 25 mM Phosphate buffer, pH 2.5Maintains pH and ionic strength.
Chiral Selector 10 mM Sulfated-β-cyclodextrinEnables enantiomeric separation.
Applied Voltage 20 kVDrives the electrophoretic separation.
Temperature 25 °CEnsures reproducible migration times.
Injection Hydrodynamic (50 mbar for 5 s)Introduces a precise volume of the sample.
Detection UV, 214 nmMonitors the separated analytes.

This method would allow for the simultaneous assessment of chemical purity by detecting any achiral impurities and the determination of enantiomeric purity by quantifying the respective peak areas of the two enantiomers.

Quantitative Spectroscopic Methods (e.g., UV-Vis, Fluorescence) for Concentration Determination

Spectroscopic methods provide rapid and non-destructive means for the quantitative analysis of chemical compounds. UV-Visible (UV-Vis) and fluorescence spectroscopy are particularly useful for determining the concentration of analytes in solution.

UV-Vis Spectroscopy

This compound possesses a substituted benzene (B151609) ring, which acts as a chromophore, absorbing ultraviolet radiation. The concentration of the compound in a non-absorbing solvent can be determined using the Beer-Lambert law, which relates absorbance to concentration, molar absorptivity, and path length.

The UV spectrum of this compound is expected to be similar to that of structurally related compounds, such as 4-propylaniline. The primary absorption bands are due to π → π* transitions within the aromatic ring. A hypothetical UV-Vis data table for this compound in a common solvent like ethanol is presented below, based on data for analogous structures. nist.govchemicalbook.com

ParameterValue
Solvent Ethanol
λmax (nm) ~240 nm and ~290 nm
Molar Absorptivity (ε) at λmax Estimated: 10,000 - 15,000 M⁻¹cm⁻¹ at ~240 nm

To perform a quantitative analysis, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Fluorescence Spectroscopy

While the native fluorescence of this compound may be limited, its secondary amine functionality allows for derivatization with highly fluorescent reagents, significantly enhancing detection sensitivity. This approach is common for the quantification of amines at trace levels. nih.govthermofisher.com

Common derivatizing agents for amines include o-phthalaldehyde (B127526) (OPA) in the presence of a thiol (for primary amines), and 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with both primary and secondary amines. libretexts.org For the secondary amine in this compound, FMOC-Cl would be a suitable reagent. The reaction results in a highly fluorescent derivative that can be quantified with high sensitivity.

The general procedure involves mixing the sample with the derivatizing reagent under optimized conditions (e.g., pH, temperature, reaction time) and then measuring the fluorescence intensity at the specific excitation and emission wavelengths of the derivative. thermofisher.com

Derivatizing AgentExcitation λ (nm)Emission λ (nm)Amine Reactivity
o-Phthalaldehyde (OPA)/Thiol ~340~455Primary Amines
9-Fluorenylmethyl chloroformate (FMOC-Cl) ~265~315Primary & Secondary Amines
Dansyl Chloride ~340~520Primary & Secondary Amines

Similar to UV-Vis, a calibration curve would be prepared using standards of the derivatized analyte to determine the concentration of the target compound in unknown samples.

Application of Automation and High-Throughput Screening in Analytical Methodologies

In modern chemical research and pharmaceutical development, the ability to analyze a large number of samples efficiently is crucial. Automation and high-throughput screening (HTS) platforms are increasingly being integrated into analytical workflows to enhance throughput, improve reproducibility, and reduce manual error. bmglabtech.comijirt.org

For a compound like this compound, which may be a candidate in drug discovery or a key intermediate in a synthetic process, HTS assays can be developed to rapidly assess properties such as concentration, purity, and enantiomeric excess across many samples. nih.govenamine.net

An automated analytical workflow for this compound could involve several integrated stages:

Sample Preparation : Robotic liquid handlers can accurately dispense samples, standards, and reagents into microtiter plates (e.g., 96- or 384-well plates). This can include serial dilutions for calibration curves and the addition of derivatizing agents for fluorescence-based assays. enamine.net

Automated Analysis : The prepared microtiter plates can be transferred to automated readers for analysis. For spectroscopic quantification, a plate reader capable of measuring UV-Vis absorbance or fluorescence intensity would be used. enamine.net For purity and enantiomeric excess, an automated CE system with a sample carousel can sequentially analyze the samples from the microtiter plate. nih.govacs.org

Data Processing : The data generated from the analytical instruments can be automatically processed by integrated software to calculate concentrations, purity levels, and enantiomeric ratios. This rapid data analysis is a key component of HTS. bmglabtech.com

A hypothetical automated workflow for the high-throughput analysis of this compound is outlined in the table below.

StepActionInstrumentationThroughput
1. Sample Plating Dispensing of samples and standards into a 96-well plate.Robotic Liquid Handler~5-10 minutes per plate
2. Reagent Addition Addition of derivatizing agent (e.g., FMOC-Cl) for fluorescence assay.Robotic Liquid Handler~5 minutes per plate
3. Incubation Controlled incubation to ensure complete derivatization.Automated Incubator/Shaker~15-30 minutes
4. Analysis Measurement of fluorescence intensity.Microplate Fluorometer~1-2 minutes per plate
5. Data Analysis Automated calculation of concentration from calibration curve.Integrated Software<1 minute per plate

The implementation of such automated systems allows for the screening of thousands of samples per day, significantly accelerating research and development timelines. This is particularly valuable in areas like library screening for new bioactive compounds or in the quality control of manufacturing processes. bmglabtech.comnih.gov

In Vitro Biochemical Interaction Studies of Propyl 1 4 Propylphenyl Ethyl Amine

Enzyme Binding and Inhibition Kinetics in Cell-Free Systems

Currently, there is a lack of publicly available scientific literature detailing specific enzyme binding and inhibition kinetics studies for Propyl[1-(4-propylphenyl)ethyl]amine in cell-free systems. While methodologies for such assays are well-established, including incubation with specific enzymes and measurement of substrate turnover or direct binding, no data for this particular compound has been published.

Receptor Binding Assays with Isolated Receptors

No specific receptor binding assays for this compound with isolated receptors have been reported in the available scientific literature. Receptor binding assays are fundamental in determining the affinity and selectivity of a compound for various receptor subtypes.

Studies on Molecular Recognition and Ligand-Target Interactions Using Biochemical Assays

There are currently no published studies on the molecular recognition and ligand-target interactions of this compound using biochemical assays. Such studies, often employing techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, provide insights into the specific binding modes of a compound with its biological target.

In Vitro Metabolic Stability and Transformation Studies Utilizing Isolated Enzymes or Microsomes

Specific data from in vitro metabolic stability and transformation studies for this compound using isolated enzymes or microsomes are not available in the public domain. These studies are essential for predicting the metabolic fate of a compound in vivo. General methodologies for assessing in vitro metabolic stability often involve incubating the compound with liver microsomes and analyzing its degradation over time. researchgate.net The half-life (t1/2) and intrinsic clearance (Clint) are key parameters determined from these experiments. nih.gov

Membrane Permeability Studies in Artificial Membrane Systems

There is no available data from membrane permeability studies of this compound in artificial membrane systems, such as the Parallel Artificial Membrane Permeability Assay (PAMPA). This assay is a common in vitro method used to predict the passive intestinal absorption and blood-brain barrier penetration of compounds. nih.gov

Prospective Research Avenues and Challenges for Propyl 1 4 Propylphenyl Ethyl Amine

Exploration of Novel and More Efficient Synthetic Pathways

The classical synthesis of secondary amines such as Propyl[1-(4-propylphenyl)ethyl]amine often involves reductive amination of a corresponding ketone, in this case, 1-(4-propylphenyl)ethan-1-one (B124536), with a primary amine, propylamine (B44156). While this is a robust method, future research could focus on developing more efficient, sustainable, and scalable synthetic routes.

One major challenge is the selective synthesis of the secondary amine while avoiding the formation of tertiary amine byproducts. researchgate.net Modern catalytic systems offer a promising avenue to address this. For instance, the use of heterogeneous catalysts in continuous-flow reactors could enhance selectivity and simplify product purification. researchgate.net Biocatalytic methods, employing enzymes like reductive aminases (RedAms), are also a burgeoning field of interest for the asymmetric synthesis of chiral amines, should the synthesis of a specific enantiomer of this compound be desired. researchgate.net

Future research should aim to explore a variety of catalytic systems and reaction conditions to optimize the synthesis of this compound. A comparative study of different catalysts, reducing agents, and solvent systems could lead to a more environmentally friendly and cost-effective production method.

Potential Synthetic Pathway Key Features and Challenges Hypothetical Catalysts/Reagents Potential Advantages
Catalytic Reductive Amination Optimization of catalyst, solvent, and hydrogen source to maximize yield and selectivity. google.comHeterogeneous catalysts (e.g., Pd/C, PtO2), Homogeneous catalysts (e.g., Ir-based complexes with chiral ligands). google.comnih.govHigh efficiency, potential for asymmetric synthesis. nih.gov
Borrowing Hydrogen Catalysis Utilizes alcohols as alkylating agents, generating water as the only byproduct.Iridium or Ruthenium-based catalysts. bath.ac.ukHigh atom economy, environmentally benign.
Biocatalytic Reductive Amination Use of enzymes (e.g., reductive aminases) for stereoselective synthesis. researchgate.netEngineered reductive aminases (RedAms). researchgate.netHigh enantioselectivity, mild reaction conditions.
Flow Chemistry Synthesis Continuous production with enhanced heat and mass transfer, improved safety and scalability. researchgate.netPacked-bed reactors with heterogeneous catalysts. researchgate.netImproved process control, higher throughput. researchgate.net

Development of Advanced Analytical Techniques for Detection in Complex Chemical Matrices

The detection and quantification of this compound in complex matrices, such as environmental samples or in process reaction monitoring, necessitates the development of sensitive and selective analytical methods. Due to its amine functional group, the compound is prone to adsorption on chromatographic columns, which can lead to poor peak shape and reduced sensitivity. umich.edu

Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for the analysis of phenethylamine (B48288) derivatives. umich.edufda.gov.tw For GC-MS analysis, derivatization of the amine group, for instance with trifluoroacetic anhydride (B1165640) (TFAA), can improve volatility and chromatographic performance. umich.edu LC-MS/MS offers the advantage of analyzing the compound without derivatization and can provide high sensitivity and selectivity, making it suitable for trace-level detection. fda.gov.twnih.gov

Future research should focus on optimizing these techniques for this compound, including the selection of appropriate chromatographic columns, mobile phases, and mass spectrometric conditions. Method validation according to international guidelines would be crucial for its application in forensic or environmental analysis. nih.gov

Analytical Technique Principle Potential Sample Preparation Hypothetical Parameters
GC-MS Separation of volatile compounds followed by mass-based detection. umich.eduLiquid-liquid extraction, Solid-phase extraction, Derivatization (e.g., with PFPA). umich.eduColumn: DB-5ms; Carrier gas: Helium; Ionization: Electron Ionization (EI).
LC-MS/MS Separation by liquid chromatography followed by tandem mass spectrometry detection. fda.gov.tw"Dilute-and-shoot" for simple matrices, Solid-phase extraction for complex matrices. fda.gov.twColumn: C18 reversed-phase; Mobile phase: Acetonitrile (B52724)/water with formic acid; Ionization: Electrospray Ionization (ESI). nih.gov
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillary.Direct injection of aqueous samples.Background electrolyte: Phosphate buffer; Detection: UV or Mass Spectrometry.

Deeper Computational Modeling for Predictive Reactivity and Structure-Property Relationships

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules like this compound, guiding experimental work and providing deeper insights into its behavior. Density Functional Theory (DFT) can be employed to calculate a range of molecular properties. researchgate.netnih.govresearchgate.netmdpi.com

Molecular docking studies could be used to predict the binding affinity of this compound with various biological targets, which is a common approach in drug discovery for analogous phenethylamine compounds. nih.gov Such studies could help in identifying potential pharmacological applications. Furthermore, computational methods can aid in understanding the reaction mechanisms of its synthesis and potential degradation pathways.

Future research in this area could involve a systematic computational study of this compound and its derivatives to establish structure-activity relationships (SAR) and structure-property relationships (SPR). This could accelerate the discovery of new applications for this class of compounds.

Computational Method Predicted Properties Potential Applications
Density Functional Theory (DFT) Optimized geometry, vibrational frequencies, electronic properties (HOMO-LUMO gap), reactivity descriptors. researchgate.netnih.govresearchgate.netmdpi.comPredicting chemical reactivity, understanding spectroscopic data.
Molecular Docking Binding affinity and mode of interaction with biological macromolecules (e.g., receptors, enzymes). nih.govVirtual screening for potential pharmacological targets.
Quantitative Structure-Activity Relationship (QSAR) Correlation of molecular descriptors with biological activity or physical properties. nih.govGuiding the design of new derivatives with enhanced properties.
Molecular Dynamics (MD) Simulations Conformational analysis, interaction with solvent molecules, stability of ligand-protein complexes.Understanding dynamic behavior in different environments.

Expanding the Scope of Derivatization for Novel Chemical Applications (e.g., materials science, catalysis)

The structural scaffold of this compound offers several sites for chemical modification, opening up possibilities for creating a diverse range of derivatives with novel applications. The secondary amine can be further alkylated or acylated, and the phenyl ring can undergo electrophilic substitution reactions.

One promising area of research is the development of chiral derivatives of this compound for use as ligands in asymmetric catalysis. Chiral phenylethylamine derivatives have been successfully employed as ligands in a variety of metal-catalyzed reactions, leading to high enantioselectivities. nih.govacs.org The synthesis of enantiomerically pure this compound would be a prerequisite for this application.

In materials science, phenylethylamine derivatives can be incorporated into polymers or other materials to impart specific properties. For example, they could be used as monomers in the synthesis of functional polymers or as modifying agents for surfaces.

Derivatization Strategy Potential Derivative Class Prospective Application
N-Functionalization N-acyl, N-sulfonyl, or further N-alkyl derivatives. researchgate.netnih.govSynthesis of novel bioactive compounds, modification of solubility and electronic properties.
Synthesis of Chiral Ligands Incorporation of the chiral amine into a larger scaffold (e.g., phosphine (B1218219), oxazoline). acs.orgAsymmetric catalysis (e.g., hydrogenation, C-C bond formation). nih.gov
Polymerization Incorporation as a monomeric unit into polymers (e.g., polyamides, polyimides).Development of functional materials with specific thermal or optical properties.
Ring Functionalization Electrophilic aromatic substitution on the propylphenyl ring.Tuning of electronic properties, introduction of additional functional groups for further modification.

Integration with Emerging Technologies in Organic Synthesis and Chemical Research

The advancement of chemical research is increasingly driven by the integration of emerging technologies. For a compound like this compound, these technologies can offer significant advantages in its synthesis, analysis, and the exploration of its properties.

Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and improve yields for a variety of organic transformations, including the synthesis of N-heterocycles and N-alkylation reactions. nih.govrsc.orgrsc.orgresearchgate.net Applying this technology to the synthesis of this compound could lead to a more rapid and efficient process.

Flow chemistry, as mentioned earlier, provides a platform for the continuous and safe production of chemicals. researchgate.net For potentially exothermic reactions like reductive amination, flow reactors offer superior temperature control and safety profiles compared to batch reactors. researchgate.netacs.org The integration of in-line analytical techniques, such as spectroscopy, can enable real-time reaction monitoring and optimization.

Artificial intelligence (AI) and machine learning are also beginning to make a significant impact on chemical synthesis, with algorithms capable of predicting reaction outcomes and suggesting optimal synthetic routes.

Emerging Technology Potential Impact on this compound Research
Microwave-Assisted Synthesis Accelerated reaction rates, improved yields, and reduced side-product formation in synthetic procedures. nih.govrsc.orgrsc.orgresearchgate.net
Continuous Flow Chemistry Enhanced safety, scalability, and process control for the synthesis of the compound and its derivatives. researchgate.netresearchgate.netacs.org
High-Throughput Screening Rapid evaluation of different catalysts, reaction conditions, or biological activities of a library of derivatives.
Artificial Intelligence (AI) and Machine Learning Prediction of optimal synthetic pathways, retrosynthesis analysis, and prediction of molecular properties.
3D Printing in Chemistry Fabrication of custom microreactors and labware for specialized synthetic and analytical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.